molecular formula C31H44O10 B057498 Physodine A CAS No. 122188-47-0

Physodine A

カタログ番号: B057498
CAS番号: 122188-47-0
分子量: 576.7 g/mol
InChIキー: IYIDZTVCBFMPEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

No evidence explicitly defines or describes "Physodine A." The term appears only once in (Figure 6-40), which refers to a taxonomic classification (snail family Physodine) unrelated to chemistry. None of the provided sources discuss its structure, synthesis, or applications.

特性

CAS番号

122188-47-0

分子式

C31H44O10

分子量

576.7 g/mol

IUPAC名

3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H44O10/c1-17-24(34)26(38-3)25(35)27(40-17)41-19-6-11-29(16-32)21-7-10-28(2)20(18-4-5-23(33)39-15-18)9-13-31(28,37)22(21)8-12-30(29,36)14-19/h4-5,15-17,19-22,24-27,34-37H,6-14H2,1-3H3

InChIキー

IYIDZTVCBFMPEN-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

正規SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

同義語

physodine A

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The evidence lacks data on structurally or functionally analogous compounds to Physodine A. Key limitations include:

  • focuses on phosphine-alkene ligands for transition metals, unrelated to the hypothetical this compound.
  • details protocols for tanshinone compounds, which are unrelated.

No tables, spectroscopic data, or biological activity comparisons are available in the provided sources.

Research Findings and Data Gaps

None of the evidence addresses pharmacological, industrial, or environmental properties of this compound. For instance:

  • misuses "Physodine" in a zoological context, creating ambiguity.

Recommendations for Further Inquiry

To address the query effectively, the following steps are necessary:

Access Specialized Databases: Search chemical databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on this compound.

Structural Analysis: If this compound is a novel compound, compare its structure (e.g., functional groups, stereochemistry) to known analogs.

Functional Comparison: Evaluate properties like solubility, reactivity, or catalytic activity against compounds with similar scaffolds.

Biological/Industrial Relevance: Assess efficacy in applications (e.g., drug development, material science) using in vitro/in vivo data.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Physodine A in laboratory settings, and how can researchers ensure reproducibility?

  • Methodological Answer : To synthesize this compound, begin with a literature review to identify validated protocols, such as solvent-based crystallization or catalytic coupling reactions. Key parameters include temperature (e.g., 25–80°C), reaction time (e.g., 12–48 hours), and catalyst selection (e.g., palladium-based catalysts). Reproducibility requires strict adherence to documented conditions, including purity of reagents (<99%), inert atmospheres, and validation via NMR and HPLC . A sample protocol table is provided below:

ParameterRange/DescriptionCharacterization Method
SolventDimethylformamide (DMF)NMR, FTIR
CatalystPd(OAc)₂ (5 mol%)X-ray diffraction
Reaction Time24 hoursHPLC retention time

Q. How can researchers design a robust hypothesis for studying this compound’s biological activity?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Feasible : "this compound inhibits enzyme X at IC₅₀ < 10 μM."
  • Novel : Compare this compound’s efficacy to existing inhibitors (e.g., Drug Y) using enzyme kinetics assays .
  • Ethical : Ensure cell-based assays comply with institutional biosafety protocols .

Q. What are the best practices for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Combine spectroscopic (NMR, FTIR), chromatographic (HPLC), and crystallographic (X-ray) methods. For functional analysis:

  • Bioactivity : Use dose-response curves in cell cultures (e.g., IC₅₀ calculations).
  • Stability : Conduct accelerated degradation studies under varying pH/temperature .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity data across studies?

  • Methodological Answer : Perform systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings via:

  • Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Meta-analysis : Pool data from ≥5 studies to assess effect size heterogeneity .

Q. What experimental design considerations are critical for optimizing this compound’s synthesis yield?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions. Example factors:

FactorLow LevelHigh Level
Catalyst (mol%)210
Temperature (°C)2580
Reaction Time (h)1248
  • Analysis : ANOVA to identify significant factors (p < 0.05) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) data. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify disrupted networks. Validate findings with CRISPR knockouts of target genes .

Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?

  • Methodological Answer :

  • Blinding : Randomize treatment groups and conceal allocations during data collection.
  • Positive/Negative Controls : Include known inhibitors/placebos.
  • Power Analysis : Ensure sample sizes (n ≥ 6) to detect ≥30% effect size with 80% power .

Methodological Frameworks

  • PICOT for In Vivo Studies :

    • P opulation: Rodent models (e.g., Sprague-Dawley rats).
    • I ntervention: this compound (10 mg/kg/day).
    • C omparison: Standard therapy (e.g., Drug Z).
    • O utcome: Tumor volume reduction (mm³) at 4 weeks.
    • T ime: 28-day trial .
  • Ethical Compliance : Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval .

Data Presentation Guidelines

  • Manuscript Structure : Follow IMRAD (Introduction, Methods, Results, Discussion) with raw data in appendices .
  • Uncertainty Analysis : Report confidence intervals (95% CI) and technical triplicates in dose-response studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。